molecular formula C24H22N2O7S B2987504 5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid CAS No. 2137867-45-7

5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid

Cat. No.: B2987504
CAS No.: 2137867-45-7
M. Wt: 482.51
InChI Key: CSROSJPZNPLTGJ-UHFFFAOYSA-N
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Description

5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperazine ring, a sulfonyl group, and a furan carboxylic acid moiety. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Fmoc Protection: The introduction of the Fmoc group to protect the amine functionality of piperazine. This is usually achieved using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.

    Sulfonylation: The protected piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This step often requires a base like pyridine to facilitate the reaction.

    Furan Carboxylation: The final step involves the coupling of the sulfonylated piperazine with a furan carboxylic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like piperidine or morpholine for Fmoc deprotection.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various piperazine derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and protein interactions. The Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The Fmoc group can be cleaved under basic conditions, revealing an active amine that can form covalent bonds with target molecules. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid: Similar structure but with a pyrazine ring instead of a furan ring.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: Contains an Fmoc group and an amino acid moiety.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid derivative.

Uniqueness

The uniqueness of 5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid lies in its combination of functional groups, which provide a versatile platform for chemical modifications. The presence of both the Fmoc group and the sulfonyl group allows for selective reactions, making it a valuable tool in synthetic chemistry and drug development.

This detailed overview highlights the significance and potential applications of this compound in various scientific fields

Properties

IUPAC Name

5-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O7S/c27-23(28)21-9-10-22(33-21)34(30,31)26-13-11-25(12-14-26)24(29)32-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSROSJPZNPLTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)C5=CC=C(O5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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